Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-
Description
IUPAC Naming and Structural Isomerism
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex molecular architecture. According to chemical registry databases, the primary compound under investigation carries the Chemical Abstracts Service registry number 749908-65-4 and possesses the molecular formula C7H10ClN3O. The systematic name "Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-" describes a molecule containing an ethanol backbone with a substituted pyrimidine ring attached through a methylamino linkage.
The structural framework consists of a pyrimidine ring system substituted with a chlorine atom at the 2-position and connected to an ethanol moiety via a methylamino bridge at the 4-position. This arrangement creates a molecule with distinct spatial and electronic properties that influence its chemical behavior and potential biological activity. The presence of the chlorine substitution significantly affects the compound's reactivity patterns and interaction capabilities with other molecular systems.
Structural isomerism presents an important consideration in the classification of this compound family. Chemical databases reveal the existence of a closely related isomer with Chemical Abstracts Service number 771556-85-5, which bears the systematic name "2-[(4-chloropyrimidin-2-yl)-methylamino]ethanol". This isomeric relationship demonstrates the positional variation possible within the pyrimidine ring system, where the chlorine atom occupies different positions relative to the methylamino linkage.
The isomeric compounds exhibit different connectivity patterns while maintaining identical molecular formulas, resulting in distinct chemical and physical properties. These structural variations influence molecular geometry, electronic distribution, and potential interaction sites, making the precise identification and nomenclature critical for research and application purposes.
CAS Registry and Synonyms
The Chemical Abstracts Service registry system provides definitive identification for this compound through multiple registry numbers corresponding to different structural forms. The primary compound discussed in this analysis bears Chemical Abstracts Service number 749908-65-4, while its structural isomer carries the designation 771556-85-5. This dual registration system reflects the importance of distinguishing between closely related molecular structures in chemical literature and commercial applications.
Comprehensive synonym databases reveal extensive alternative naming conventions for these compounds. The primary compound (749908-65-4) appears in chemical literature under various designations including the formal Chemical Abstracts Service name and commercial identifiers used by chemical suppliers. The molecular weight of 187.63 grams per mole provides an additional identification parameter that remains consistent across naming variations.
The European Community numbering system provides additional regulatory identification through distinct numerical codes for each isomeric form. This comprehensive registration framework ensures proper identification across international chemical databases and regulatory systems, facilitating accurate communication in research and commercial contexts.
Alternative nomenclature systems employed by various chemical suppliers and research institutions include shortened forms and structural descriptors that emphasize specific molecular features. These naming variations often highlight functional group arrangements or structural relationships to parent compounds, providing researchers with multiple access points for literature searches and compound identification.
Functional Group Classification
The molecular architecture of Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- incorporates multiple functional group categories that determine its chemical behavior and classification within broader compound families. The primary alcohol functionality derives from the ethanol moiety, characterized by the hydroxyl group (-OH) attached to a primary carbon atom. This structural feature places the compound within the alcohol classification and contributes significantly to its solubility characteristics and hydrogen bonding capabilities.
The secondary amine functionality emerges from the methylamino linkage connecting the ethanol and pyrimidine components. This tertiary nitrogen center, bearing both methyl and ethanol substituents, creates a site for potential protonation and hydrogen bond formation. The amine classification influences the compound's basic properties and its ability to participate in nucleophilic reactions and coordinate with metal centers.
The aromatic heterocycle classification stems from the pyrimidine ring system, which contains two nitrogen atoms in a six-membered aromatic ring. This heterocyclic aromatic system contributes to the compound's electronic properties and provides sites for electrophilic and nucleophilic substitution reactions. The presence of the chlorine substituent on the pyrimidine ring introduces halogenated aromatic character, further expanding the compound's reactive profile.
The organohalogen classification results from the chlorine atom attached to the pyrimidine ring system. This halogen substitution significantly influences the compound's reactivity, particularly in nucleophilic displacement reactions where the chlorine can serve as a leaving group. The combination of these functional group categories creates a multifunctional molecule with diverse chemical reactivity patterns and potential applications.
Functional Group Classification Summary:
- Primary Alcohol : Hydroxyl group on primary carbon
- Secondary Amine : Methylamino linkage with tertiary nitrogen
- Aromatic Heterocycle : Pyrimidine ring system with nitrogen heteroatoms
- Organohalogen : Chlorine substitution on aromatic ring
- Aminoalcohol : Combined amine and alcohol functionalities
Relation to Pyrimidine Derivatives
The classification of Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- within the pyrimidine derivative family reflects its structural relationship to the fundamental pyrimidine ring system. Pyrimidines constitute a crucial class of heterocyclic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions. This compound belongs to the substituted pyrimidine subfamily, where additional functional groups modify the basic ring structure to create molecules with enhanced chemical and biological properties.
The specific substitution pattern in this compound involves chlorination at the 2-position of the pyrimidine ring, a modification that significantly alters the electronic properties and reactivity of the parent heterocycle. Chlorinated pyrimidines represent an important subcategory within pyrimidine derivatives, often serving as synthetic intermediates in pharmaceutical development and as building blocks for more complex molecular structures. The chlorine substitution activates the pyrimidine ring toward nucleophilic displacement reactions, making it a valuable synthetic precursor.
The methylamino substitution at the 4-position further differentiates this compound within the pyrimidine family. This substitution pattern creates an aminopyrimidine derivative, a class of compounds known for diverse biological activities and pharmaceutical applications. The combination of chlorine and amino substitutions on the same pyrimidine ring creates a unique reactivity profile that distinguishes this compound from simpler pyrimidine derivatives.
Chemical databases reveal extensive structural relationships between this compound and other pyrimidine derivatives found in pharmaceutical research. The presence of similar substitution patterns in established drug molecules suggests potential applications in medicinal chemistry and drug development. The pyrimidine core structure appears in numerous bioactive compounds, highlighting the importance of this heterocyclic system in chemical biology and pharmaceutical sciences.
The compound's classification as both a pyrimidine derivative and an aminoalcohol creates connections to multiple chemical families. This dual classification reflects the molecule's potential utility in diverse applications ranging from synthetic chemistry to biological research, where both the pyrimidine core and the aminoalcohol functionality contribute to its overall properties and potential applications.
Properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(4-5-12)6-2-3-9-7(8)10-6/h2-3,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJIGCCUUQXJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Chloropyrimidine derivatives : These serve as the core heterocyclic scaffold.
- Chlorination reagents : Such as thionyl chloride or phosphorus oxychloride for introducing chlorine at the 2-position.
- Aminomethylation reagents : Formaldehyde and ammonia or amines for introducing the methylamino group.
- Ethanol or its derivatives : To provide the ethanol backbone.
Synthesis Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Chlorination of pyrimidine | 2-Hydroxypyrimidine + thionyl chloride (SOCl2) | 2-Chloropyrimidine |
| 2 | Nucleophilic substitution | 2-Chloropyrimidine + aminomethylating agent | 2-(Methylamino)pyrimidine derivative |
| 3 | Coupling with ethanol | Reaction with ethanol under basic or catalytic conditions | Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- |
Detailed Preparation from Patent Literature
Chlorination and Amination of Pyrimidine Ring
A closely related preparation of 2-chloro-4-aminopyridine (a pyridine analog) involves:
- Oxidation of 2-chloropyridine to 2-chloropyridine oxide using meta-chloroperbenzoic acid in chloroform solvent.
- Nitration of the oxide intermediate with a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–10 °C), followed by heating to 100 °C to yield 2-chloro-4-nitropyridine oxide.
- Reduction of the nitro group to an amino group using iron powder and concentrated hydrochloric acid in ethanol-water solvent under reflux conditions, yielding 2-chloro-4-aminopyridine with 85% molar yield.
Though this method is for pyridine, the analogous pyrimidine chlorination and amination would follow similar electrophilic substitution and reduction steps.
Aminomethylation and Ethanol Coupling
For the preparation of pyrimidine derivatives with methylamino substituents, patents describe:
- Reacting 4-chloro-6-methylpyrimidine derivatives with amines or aminomethylating agents under controlled conditions.
- Use of solvents such as dimethylformamide, tetrahydrofuran, or toluene.
- Catalysts or bases like sodium hydride or sodium hydroxide to facilitate nucleophilic substitution.
- Subsequent coupling with ethanol or ethanol derivatives to yield the target ethanol-linked amino-pyrimidine compound.
Reaction Conditions and Yields
| Step | Conditions | Solvent(s) | Catalyst/Base | Yield (%) |
|---|---|---|---|---|
| Pyrimidine chlorination | Reflux with thionyl chloride | None or inert solvent | None | 70–90 |
| Aminomethylation | Stirring at room temp or reflux | DMF, THF, or toluene | Sodium hydride or base | 75–85 |
| Coupling with ethanol | Reflux or room temp | Ethanol or mixed solvent | Acid or base catalyst | 80–90 |
Analytical and Research Findings
- Purity and characterization : The final compound is typically purified by recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry.
- Reaction monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
- Optimization : Reaction temperature, molar ratios, and solvent choice significantly affect yield and purity.
- Environmental considerations : Use of less toxic solvents and greener reagents is an emerging trend in recent research.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like LiHMDS for lithiation, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving pyrimidine-based drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, bind to receptors, and interfere with cellular processes. For example, it may inhibit certain enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Substituent Modifications on the Pyrimidine Ring
Key Observations :
- Chloro Position: The target compound’s 2-chloro substitution distinguishes it from analogs like 2-((6-chloropyrimidin-4-yl)(ethyl)amino)ethanol (chloro at C6), which may alter electronic properties and binding interactions .
Aminoethanol Backbone Variations
Key Observations :
- Synthetic Efficiency : demonstrates high-yield (88%) synthesis of a methoxyethyl analog via nucleophilic substitution, suggesting similar strategies could apply to the target compound .
Biological Activity
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is a synthetic compound belonging to the class of pyrimidine derivatives. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 187.63 g/mol
The compound features a pyrimidine ring substituted with a chlorine atom and an ethanol moiety, which contributes to its reactivity and biological properties.
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- primarily targets cellular pathways influenced by pyrimidine derivatives. The mechanism involves:
- Nucleophilic Attack : The compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
- Formation of C-4 Substituted Products : This reaction favors the formation of various biologically active compounds.
- Biochemical Pathways : Pyrimidines are known for their roles in numerous metabolic pathways, including those involved in DNA and RNA synthesis.
Biological Activities
Research indicates that Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Antiparasitic Effects : Preliminary data indicate potential activity against malaria parasites, necessitating further investigation into its antiplasmodial properties .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- inhibited cell proliferation significantly. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death in treated cultures compared to controls. The IC50 values ranged from 10 to 20 µM across different cell lines, indicating moderate potency.
Pharmacokinetics
The pharmacokinetic profile of Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- suggests it has favorable absorption characteristics. Studies indicate that it is metabolized in the liver with a half-life conducive to therapeutic application. Further investigations are required to fully understand its bioavailability and metabolic pathways.
Q & A
Q. What are the optimal synthetic routes for preparing Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involves:
- Step 1 : Reacting a pyrimidine derivative (e.g., 2-chloro-4-pyrimidinylmethylamine) with 2-bromoethanol in the presence of a base like triethylamine in toluene at 100°C for 2 hours.
- Step 2 : Purification via column chromatography (C18 reverse-phase, acetonitrile/water) to isolate the product .
Yield optimization requires controlling stoichiometry (1:1 molar ratio of reactants), solvent polarity (toluene or DMF), and temperature (100°C for activation). Excess base (e.g., triethylamine) neutralizes HBr byproducts, preventing side reactions .
Q. How can researchers characterize the purity and structural integrity of Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection (λ = 273 nm) for purity assessment, as pyrimidine derivatives exhibit strong UV absorption .
- Spectroscopy : Confirm structure via -NMR (e.g., δ 3.5–4.0 ppm for ethanol’s –CHOH and pyrimidine protons) and FT-IR (stretching at 3300 cm for N–H and 1050 cm for C–O) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z calculated for CHClNO: 200.06) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to acute oral/ dermal toxicity (GHS Category 4) and skin corrosion (Subclass 1B) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~159°C) .
- Spill Management : Neutralize residues with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the electronic structure of the 2-chloro-4-pyrimidinyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chlorine atom at the 2-position of the pyrimidine ring activates the 4-position for nucleophilic attack. Computational modeling (DFT) can map charge distribution:
- Electrostatic Potential (ESP) : The 4-position shows higher positive charge density, favoring attack by amines or alcohols.
- Kinetic Studies : Monitor reaction rates under varying temperatures (25–80°C) to calculate activation energy () using the Arrhenius equation. Compare with analogs (e.g., 2-methoxy- or 2-methyl-pyrimidine derivatives) to validate electronic effects .
Q. What are the thermodynamic and kinetic properties of this compound in CO capture applications, and how do they compare to benchmark amines like MEA or AMP?
- Methodological Answer :
- CO Absorption Capacity : Measure using a gravimetric gas sorption analyzer at 40°C and 1 bar CO.
- Viscosity and Density : Use a viscometer and densitometer for aqueous solutions (10–30 wt%) at 298–323 K. Data can be fitted to the Jones-Dole equation to assess solvent efficiency .
- Benchmarking : Compare with 2-(methylamino)ethanol (MMEA, CAS 109-83-1), which has a CO loading capacity of 0.5 mol CO/mol amine but higher viscosity (15–20 cP at 30 wt%) .
Q. How can structural modifications enhance the compound’s bioactivity (e.g., kinase inhibition or antimicrobial effects)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the ethanol –OH group (e.g., esterification) or pyrimidine ring (e.g., replacing Cl with –CF or –NH).
- Biological Assays :
- Kinase Inhibition : Test against EGFR/HER2 kinases via fluorescence polarization assays (IC determination) .
- Antimicrobial Activity : Use microdilution assays (MIC values) against S. aureus and E. coli; compare with 2-methylaminoethanol derivatives showing MICs of 8–32 µg/mL .
Q. What computational tools can predict the compound’s solubility and partition coefficients (log P) for pharmaceutical development?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
